(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene
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Overview
Description
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an azido group and a bromine atom, which can make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Bromination: The chromene derivative is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to replace the bromine atom with an azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Substitution: Various substituted chromenes depending on the nucleophile used.
Reduction: (4S)-4-Amino-6-bromo-3,4-dihydro-2H-chromene
Cycloaddition: Triazole derivatives
Scientific Research Applications
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Azido-3,4-dihydro-2H-chromene: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-3,4-dihydro-2H-chromene: Lacks the azido group, which limits its versatility in chemical reactions.
(4S)-4-Amino-6-bromo-3,4-dihydro-2H-chromene: The reduced form of the azido compound, which may have different biological properties.
Uniqueness
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is unique due to the presence of both an azido group and a bromine atom
Properties
IUPAC Name |
(4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIFJJDVQZGCN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N=[N+]=[N-])C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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